molecular formula C6H16NNaO7P2 B017172 Neridronate sodium CAS No. 80729-79-9

Neridronate sodium

カタログ番号: B017172
CAS番号: 80729-79-9
分子量: 299.13 g/mol
InChIキー: MHYULJPRWPTMTD-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neridronate Sodium, also known as Neridronic Acid, is a bisphosphonate drug that prevents osteoclastic bone resorption . It is used for the prevention and treatment of osteoporosis . The chemical formula of this compound is C6H16NNaO7P2 .


Molecular Structure Analysis

This compound has a molecular weight of 299.131 . The IUPAC name for this compound is sodium hydrogen (6-amino-1-hydroxy-1-phosphonohexyl)phosphonate . The structure of this compound includes two phosphonate groups linked together through a carbon atom .


Chemical Reactions Analysis

Bisphosphonates like this compound have a P-C-P structure, which is similar to the P-O-P structure of native pyrophosphate . This structure allows strong and selective binding to hydroxyapatite, as well as osteoclast inhibition through different mechanisms of action .


Physical and Chemical Properties Analysis

This compound is a small molecule with a water solubility of 20.9 mg/mL . It has a logP value of -0.89, indicating its hydrophilic nature . The compound has a pKa (Strongest Acidic) of 0.69, indicating its acidic nature . It has a polar surface area of 164.14 Å2, suggesting its ability to form hydrogen bonds .

科学的研究の応用

  • Osteoblast Differentiation : Neridronate enhances the differentiation of cultured osteoblasts into mature bone-forming cells, suggesting its use in long-term therapy for demineralizing metabolic bone disorders (Frediani et al., 2004).

  • Treatment of Bone Diseases : It is approved in Italy for treating osteogenesis imperfecta, Paget's disease of bone, and type I complex regional pain syndrome (Corrado, Colia, & Cantatore, 2017).

  • Angiogenesis Inhibition : Neridronate inhibits angiogenesis both in vitro and in vivo, making it a potential treatment for various angiogenesis-dependent diseases like chronic inflammatory diseases and cancer (Ribatti et al., 2007).

  • Osteoporosis and Pain Syndrome Treatment : It is licensed for treating osteoporosis and complex regional pain syndrome type I (Gatti et al., 2013).

  • Bone Mineral Density Improvement : Neridronate increases bone mineral density and reduces bone resorption in adults with osteogenesis imperfecta type I (Leali et al., 2017).

  • Cancer Treatment Support : It prevents bone loss in patients with prostate cancer undergoing androgen ablation therapy (Morabito et al., 2004).

  • Transient Osteoporosis Treatment : It successfully treated transient osteoporosis of the hip in a young woman during pregnancy (Montagna et al., 2005).

  • Improvement in Bone Conditions : Neridronate is effective in treating metabolic bone disorders and musculoskeletal pain conditions (Iolascon & Moretti, 2022).

  • Complex Regional Pain Syndrome : Neridronate has shown promise in reducing the extreme pain associated with complex regional pain syndrome (Littlejohn, 2013).

  • Postmenopausal Osteoporosis Treatment : When administered intravenously, it results in clinically relevant increases in bone mineral density in postmenopausal women (Braga et al., 2003).

作用機序

The bisphosphonates, including Neridronate Sodium, inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption .

Safety and Hazards

Neridronate Sodium is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause health hazards . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

特性

IUPAC Name

sodium;(6-amino-1-hydroxy-1-phosphonohexyl)-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NO7P2.Na/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14;/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYULJPRWPTMTD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(O)(P(=O)(O)O)P(=O)(O)[O-])CCN.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NNaO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80729-79-9
Record name Neridronate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080729799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NERIDRONATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6JVB49Q0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neridronate sodium
Reactant of Route 2
Neridronate sodium
Reactant of Route 3
Neridronate sodium
Reactant of Route 4
Neridronate sodium
Reactant of Route 5
Neridronate sodium
Reactant of Route 6
Neridronate sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。